1-Chloro-4-ethyl-2-methylbenzene

Catalog No.
S16011681
CAS No.
89032-08-6
M.F
C9H11Cl
M. Wt
154.63 g/mol
Availability
In Stock
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1-Chloro-4-ethyl-2-methylbenzene

CAS Number

89032-08-6

Product Name

1-Chloro-4-ethyl-2-methylbenzene

IUPAC Name

1-chloro-4-ethyl-2-methylbenzene

Molecular Formula

C9H11Cl

Molecular Weight

154.63 g/mol

InChI

InChI=1S/C9H11Cl/c1-3-8-4-5-9(10)7(2)6-8/h4-6H,3H2,1-2H3

InChI Key

ODSDXPNMHVAWFO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)Cl)C

1-Chloro-4-ethyl-2-methylbenzene, also known as para-chloroethyl-methylbenzene, is an organic compound classified under the category of chlorinated aromatic hydrocarbons. Its molecular formula is C10H13ClC_10H_{13}Cl, and it features a chlorobenzene structure with an ethyl group at the para position and a methyl group at the ortho position relative to the chlorine atom. This compound is characterized by its aromatic ring, which contributes to its stability and reactivity in various chemical processes.

Typical of aromatic compounds, including:

  • Electrophilic Aromatic Substitution: The presence of the chlorine atom can direct further substitution reactions. For instance, it can undergo nitration to form 1-chloro-4-ethyl-2-nitrobenzene.
  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in reactions such as hydrolysis or with amines to form amines or alcohols.
  • Reduction Reactions: This compound can be reduced to form 4-ethyl-2-methylbenzene using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

1-Chloro-4-ethyl-2-methylbenzene can be synthesized through several methods:

  • Chlorination of Ethyl-2-methylbenzene: This method involves the direct chlorination of ethyl-2-methylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride.
  • Friedel-Crafts Alkylation: The compound can also be synthesized via Friedel-Crafts alkylation by reacting chlorobenzene with ethylene and methyl groups under acidic conditions.
  • Hydrogenation of 1-Chloro-4-Ethylbenzene: Starting from 1-chloro-4-ethylbenzene, hydrogenation can yield 1-chloro-4-ethyl-2-methylbenzene .

Several compounds share structural similarities with 1-chloro-4-ethyl-2-methylbenzene. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Characteristics
1-Chloro-3-methylbenzeneChlorine at meta positionLess sterically hindered than para-substituted compounds
1-Chloro-4-methoxybenzeneMethoxy group instead of ethylExhibits different reactivity due to electron-donating effects
1-Bromo-4-ethylbenzeneBromine instead of chlorineGenerally more reactive due to weaker C-Br bond compared to C-Cl
1-Chloro-4-propylbenzenePropyl group instead of ethylLarger alkyl group may influence physical properties

The unique positioning of the ethyl and methyl groups along with the chlorine atom allows for distinct reactivity patterns not observed in other similar compounds. The para arrangement provides specific steric hindrance that influences its chemical behavior compared to ortho or meta derivatives.

XLogP3

3.7

Exact Mass

154.0549280 g/mol

Monoisotopic Mass

154.0549280 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-15

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